(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid
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Overview
Description
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with cyclopropyl and dimethyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2,6-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an unsaturated bond to yield the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs scalable hydroboration techniques. These methods are optimized for large-scale synthesis, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Substituting Agents: Various nucleophiles for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenylboronic Acid
- 2,6-Dimethylbenzeneboronic Acid
- 2,6-Xyleneboronic Acid
- 2,6-Xylylboronic Acid
Uniqueness
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C11H15BO2 |
---|---|
Molecular Weight |
190.05 g/mol |
IUPAC Name |
(4-cyclopropyl-2,6-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-7-5-10(9-3-4-9)6-8(2)11(7)12(13)14/h5-6,9,13-14H,3-4H2,1-2H3 |
InChI Key |
DKTGQGNCUVMKIV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C2CC2)C)(O)O |
Origin of Product |
United States |
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